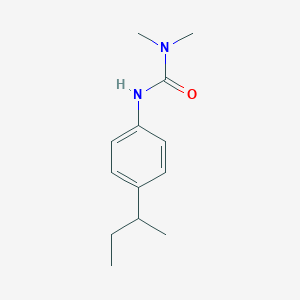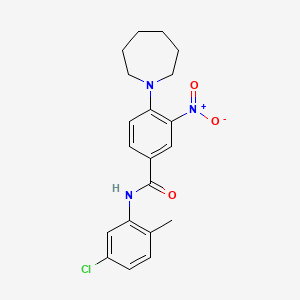![molecular formula C21H17BrFNO B4199419 3-[(3-bromophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanone](/img/structure/B4199419.png)
3-[(3-bromophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanone
Übersicht
Beschreibung
3-[(3-bromophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanone, also known as 3-Br-αPBP, is a chemical compound that belongs to the cathinone family. Cathinones are a class of psychoactive substances that are structurally similar to amphetamines and have stimulant effects. 3-Br-αPBP is a synthetic cathinone that has gained popularity in the research community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-[(3-bromophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanoneαPBP is not fully understood, but it is believed to involve the inhibition of the reuptake of serotonin and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which is associated with the stimulant and antidepressant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compoundαPBP are similar to those of other cathinones. The compound has been shown to increase heart rate, blood pressure, and body temperature. Additionally, it can cause euphoria, increased energy, and decreased appetite.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(3-bromophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanoneαPBP in lab experiments is its high potency and selectivity for the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compoundαPBP is its potential for abuse and addiction. Therefore, it is important to handle the compound with caution and follow strict safety protocols.
Zukünftige Richtungen
There are several future directions for the research on 3-[(3-bromophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanoneαPBP. One of the most promising areas of research is its potential as an antidepressant. Further studies are needed to determine the safety and efficacy of the compound in treating depression. Additionally, this compoundαPBP may have potential as a treatment for other neuropsychiatric disorders such as anxiety, addiction, and schizophrenia. Further research is needed to explore these potential applications. Finally, more studies are needed to understand the long-term effects of this compoundαPBP on the brain and body, as well as its potential for abuse and addiction.
Wissenschaftliche Forschungsanwendungen
3-[(3-bromophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanoneαPBP has been studied extensively in the scientific community due to its potential therapeutic applications. One of the most promising applications is its use as an antidepressant. Studies have shown that this compoundαPBP has a strong affinity for the serotonin transporter, which is a target for many antidepressant drugs. Additionally, this compoundαPBP has been shown to increase the level of dopamine in the brain, which is associated with feelings of pleasure and reward.
Eigenschaften
IUPAC Name |
3-(3-bromoanilino)-1-(4-fluorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFNO/c22-17-7-4-8-19(13-17)24-20(15-5-2-1-3-6-15)14-21(25)16-9-11-18(23)12-10-16/h1-13,20,24H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISBZNCDFULQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4199342.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4199358.png)

![N-cyclopentyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4199376.png)
![6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4199381.png)
![3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4199389.png)
![2-(4-benzyl-1-piperidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4199391.png)


![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4199404.png)
![6,8-dimethyl-4-[4-(4-morpholinylsulfonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4199415.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4199428.png)
![2-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4199431.png)